
(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride” is a chemical compound with the CAS Number: 2094024-41-4 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H/t5?,6-,7+; . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación
β-Turn Modulation in Peptides : The incorporation of enantiomerically pure (1R,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acids (c6Ser) into dipeptides has been explored. This study involved the synthesis of model dipeptides and their structural characterization, revealing significant insights into peptide folding and β-turn structures (Avenoza et al., 2002).
Synthesis of Sugar Amino Acids : Research has been conducted on using cycloheptane derivatives as chiral building blocks in the synthesis of new sugar amino acids. These compounds have potential applications in developing peptidomimetics with restricted structures, beneficial for various biochemical applications (Defant et al., 2011).
Natural Product Isolation and Biosynthesis : A study isolated a cycloheptane compound with an amino and three hydroxyl groups from Physalis alkekengi var. francheti. This compound may be a precursor in the biosynthetic pathway of certain natural products, indicating its potential importance in understanding natural biosynthesis (Asano et al., 1996).
Kinetic Resolution and Chiral Recognition : Studies on the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides reveal the thermodynamic preference and stereoselective barriers in these reactions, providing insights into chiral recognition and catalysis (Shinisha & Sunoj, 2009).
Conformational Analysis of Peptides : Research on peptides containing C alpha, alpha-dialkylated glycines, including those derived from cycloheptane analogs, has provided valuable information on peptide conformation, stability, and potential applications in designing bioactive molecules (Crisma et al., 1989).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Ephedrine acts as an indirect sympathomimetic . It stimulates the adrenergic receptor system by increasing the activity of norepinephrine at the postsynaptic α and β receptors . This is achieved through the release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake, and displacing more norepinephrine from storage vesicles .
Biochemical Pathways
The action of Ephedrine affects several biochemical pathways. Primarily, it enhances the sympathetic nervous system by increasing the concentration of norepinephrine . This leads to downstream effects such as increased heart rate, bronchial relaxation, and the constriction of certain blood vessels .
Pharmacokinetics
Ephedrine exhibits good bioavailability with approximately 85% being absorbed after oral administration . It has a relatively short elimination half-life of 3 to 6 hours . The onset of action varies depending on the route of administration, with intravenous use being fast, while oral administration can take up to an hour for effect . Ephedrine is excreted in the urine, with 22% to 99% of the dose being recoverable .
Result of Action
The molecular and cellular effects of Ephedrine’s action include increased heart rate, bronchial relaxation, and vasoconstriction . These effects result in the relief of nasal congestion, an increase in alertness, and potentially, weight loss .
Action Environment
The action, efficacy, and stability of Ephedrine can be influenced by various environmental factors. For instance, factors such as pH can affect the stability of the compound. Additionally, individual factors such as the user’s age, health status, and presence of other medications can also influence Ephedrine’s efficacy and potential side effects .
Propiedades
IUPAC Name |
(1S,2R)-5-aminocycloheptane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H/t5?,6-,7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBVJIUUGVWIEB-FXFNDYDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1N)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC[C@@H]([C@@H]1O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


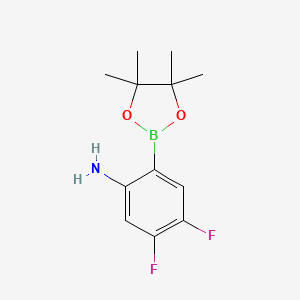
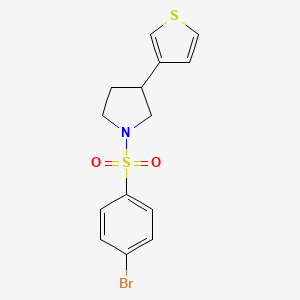
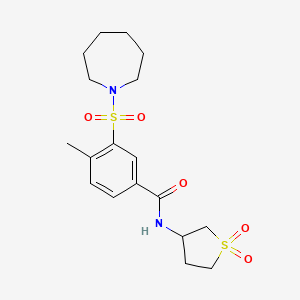
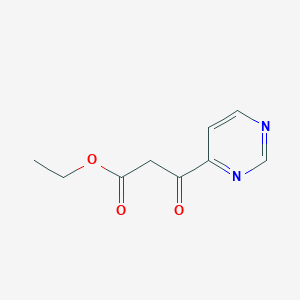
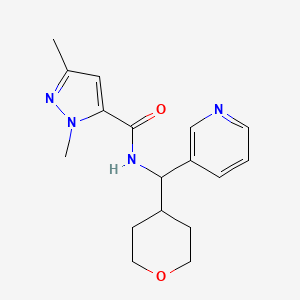

![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)
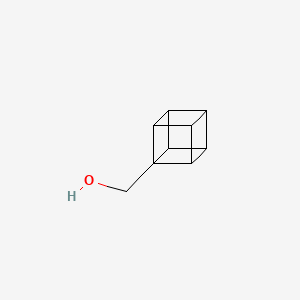
![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)

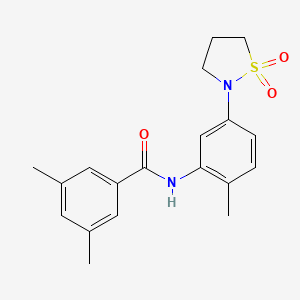
![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)